Europium is sourced from minerals such as bastnasite and monazite, where it is typically found in oxide forms. It was isolated in 1901 and named after Europe. In terms of classification, europium belongs to the lanthanide series of elements on the periodic table, which are known for their similar properties. Europium sputtering targets are classified based on their purity levels, dimensions, and specific applications within industries like semiconductor manufacturing and optical coatings.
The production of europium sputtering targets involves several advanced techniques to ensure high purity and density:
In industrial settings, techniques like spark plasma sintering and powder sintering are commonly used. These methods enhance the density and mechanical properties of the targets, which are crucial for achieving high-quality thin films during deposition processes .
The molecular structure of europium can be described by its atomic configuration. Europium has an atomic weight of approximately 151.964 g/mol and exhibits two common oxidation states: +2 and +3. The electron configuration is represented as , indicating the presence of seven electrons in the 4f subshell, which contributes to its unique chemical behavior.
The physical characteristics of europium include:
Europium participates in various chemical reactions:
These reactions highlight the reactivity of europium, particularly its tendency to oxidize when exposed to environmental conditions .
The mechanism by which europium sputtering targets function involves the controlled removal of material through sputtering, where energetic ions bombard the target surface. This process converts solid material into a gaseous or plasma phase that can then condense onto substrates to form thin films. The unique optical and magnetic properties of europium enhance the performance of these films in various applications .
Europium is known for its reactivity:
These properties make europium suitable for various applications in electronics and materials science .
Europium sputtering targets have diverse applications:
The versatility of europium sputtering targets underscores their significance in advancing technology across various scientific fields.
Europium sputtering targets represent a specialized class of rare-earth materials essential for depositing thin films with unique optoelectronic properties. As high-purity metallic disks, these targets undergo physical vapor deposition (PVD) processes where europium atoms are ejected via ion bombardment and deposited as nanometer-scale films on substrates. Europium’s electron configuration ([Xe]4f⁷6s²) enables exceptional phosphorescent capabilities, particularly in red-light emission—a property irreplaceable for advanced display technologies [4] [10]. Unlike common sputtering materials like aluminum or titanium, europium demands extreme purification (up to 99.999%) and precise engineering to prevent oxidation and ensure uniform film stoichiometry, making it both technologically vital and challenging to produce [1] [6].
The integration of rare earth elements (REEs) into sputtering targets began in the 1980s alongside the emergence of color television and early fluorescent lighting. Initial europium applications focused on CRT phosphors, but material limitations—including oxidation sensitivity and low yield in purification—restricted target performance. The 2000s witnessed critical advancements:
Table 1: Evolution of Europium Sputtering Target Specifications
| Era | Key Applications | Max Purity | Target Size (Dia.) | Dominant Producers |
|---|---|---|---|---|
| 1990s | CRT phosphors | 99% | ≤2" | Regional specialty smelters |
| 2000s | OLED displays | 99.95% | ≤4" | Kurt J. Lesker, Alfa Aesar |
| 2010s-present | QD-LEDs, solar cells | 99.999% | ≤8" | American Elements, Stanford Materials |
European and Japanese patents between 2005–2010 addressed bonding techniques (e.g., indium soldering) to mitigate thermal stress in bonded targets, enabling sustained high-power deposition—essential for volume manufacturing [6] [9].
Europium sputtering targets serve as the primary emission layer source in optoelectronic devices, leveraging atomic transition properties unmatched by other elements. Their functionality spans multiple deposition modalities:
Critical performance metrics include:
Table 2: Europium Target Specifications by Application
| Application | Purity Requirement | Preferred Deposition Method | Film Thickness | Key Performance Metric |
|---|---|---|---|---|
| OLED Displays | 99.99–99.999% | DC Magnetron | 50–150 nm | Color purity (CIE x=0.64, y=0.33) |
| Thin-Film Solar Cells | 99.9% | HiPIMS | 200–500 nm | Photon absorption >90% @ 600 nm |
| Optical Sensors | 99.95% | RF Sputtering | 20–80 nm | Response time <5 ms |
The global europium sputtering target market, valued at USD 150 million in 2024, is projected to reach USD 300 million by 2031 (CAGR: 8.7%), fueled by display and energy sectors [5]. This growth is underpinned by three strategic factors:
Table 3: Regional Market Dynamics (2025–2033 Projections)
| Region | Market Share (2031) | Growth Driver | Major Competitors |
|---|---|---|---|
| Asia-Pacific | 68% | Display manufacturing (China, S. Korea) | XI'AN FUNCTION, Maideli Advanced |
| North America | 18% | Quantum computing/AI infrastructure | American Elements, Kurt J. Lesker |
| Europe | 12% | Green tech (solar, solid-state lighting) | Goodfellow, EVOCHEM |
Supply challenges persist, however. Europium costs fluctuate between $3,000–$5,000/kg for 4N+ purity, incentivizing substitution research. Yet, no alternative material matches its narrow-band emission at 614 nm, ensuring its irreplaceability in premium displays [1] [5]. Recent advances in metal-organic framework (MOF) recycling promise 95% europium recovery from end-of-life displays, potentially stabilizing long-term supply [8].
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